(3R)-1-[2-(hydroxymethyl)-4-nitrophenyl]pyrrolidin-3-ol
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Overview
Description
(3R)-1-[2-(hydroxymethyl)-4-nitrophenyl]pyrrolidin-3-ol is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with a hydroxymethyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-[2-(hydroxymethyl)-4-nitrophenyl]pyrrolidin-3-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-[2-(hydroxymethyl)-4-nitrophenyl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
(3R)-1-[2-(hydroxymethyl)-4-nitrophenyl]pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R)-1-[2-(hydroxymethyl)-4-nitrophenyl]pyrrolidin-3-ol involves its interaction with specific molecular targets. The hydroxymethyl and nitrophenyl groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2-(Hydroxymethyl)pyrrolidin-3-ol: A related compound with a similar pyrrolidine structure but different substituents.
Pyridine and Pyrrole Derivatives: Compounds with similar aromatic heterocyclic structures.
Uniqueness
(3R)-1-[2-(hydroxymethyl)-4-nitrophenyl]pyrrolidin-3-ol is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
(3R)-1-[2-(hydroxymethyl)-4-nitrophenyl]pyrrolidin-3-ol is a chiral organic compound notable for its unique structural features, including a pyrrolidine ring and substituents that include a hydroxymethyl group and a nitrophenyl moiety. This compound's molecular formula is C11H14N2O4 with a molecular weight of 238.24 g/mol. The presence of the hydroxymethyl group enhances hydrogen bonding potential, while the nitro group influences its electronic properties, suggesting diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may act as an enzyme inhibitor or modulator, affecting metabolic pathways in biological systems. Its structure suggests potential interactions with various enzymes, which could lead to therapeutic applications in pharmacology.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects, indicating that this compound may also possess such properties, warranting further investigation.
Comparative Analysis with Similar Compounds
The following table summarizes structural similarities and notable activities of compounds related to this compound:
Compound Name | Structural Features | Notable Activities |
---|---|---|
4-Nitrophenylalanine | Amino acid derivative with a nitrophenyl group | Antimicrobial properties |
2-Hydroxymethyl-pyridine | Pyridine derivative with hydroxymethyl substitution | Neuroprotective effects |
2-Nitrobenzyl alcohol | Alcohol derivative with a nitro group | Antioxidant activity |
The unique combination of the pyrrolidine ring and both hydroxymethyl and nitrophenyl substituents in this compound suggests distinct pharmacological profiles compared to these similar compounds, potentially leading to novel therapeutic applications.
Synthesis and Characterization
Research has indicated that this compound can be synthesized through a multi-step process involving:
- Condensation Reaction : Starting from commercially available 4-nitrobenzaldehyde and hydroxymethylamine under acidic conditions to form the pyrrolidine structure.
- Hydroxymethylation : Utilizing formaldehyde or paraformaldehyde in the presence of a catalyst.
- Purification : Final product purification via recrystallization or chromatography techniques.
This synthetic route highlights the importance of optimizing reaction conditions to achieve high yields and purity.
Properties
CAS No. |
851690-85-2 |
---|---|
Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
(3R)-1-[2-(hydroxymethyl)-4-nitrophenyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H14N2O4/c14-7-8-5-9(13(16)17)1-2-11(8)12-4-3-10(15)6-12/h1-2,5,10,14-15H,3-4,6-7H2/t10-/m1/s1 |
InChI Key |
HYDDAQPPWAYGOZ-SNVBAGLBSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=C(C=C(C=C2)[N+](=O)[O-])CO |
Canonical SMILES |
C1CN(CC1O)C2=C(C=C(C=C2)[N+](=O)[O-])CO |
Origin of Product |
United States |
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